molecular formula C19H14BrN5O2S B2868068 N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223965-39-6

N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2868068
CAS RN: 1223965-39-6
M. Wt: 456.32
InChI Key: CDAUSJLEHHNNBW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14BrN5O2S and its molecular weight is 456.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in chemical synthesis focuses on creating and characterizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and agriculture. The synthesis of heterocyclic compounds, similar to the one , often aims to explore new reactions, understand mechanisms, and develop more efficient synthetic pathways. Studies such as the synthesis and characterization of novel thiazole derivatives highlight the methods used to create and analyze new compounds with potential bioactivity (Saravanan et al., 2010).

Antimicrobial and Anticancer Activity

Compounds featuring heterocyclic structures have been extensively studied for their antimicrobial and anticancer properties. Research aims to identify new molecules that can effectively combat microbial infections or inhibit cancer cell growth with minimal side effects. For example, the discovery of derivatives with in vitro anticoronavirus and antitumoral activity illustrates ongoing efforts to find new treatments for viral infections and cancer (Jilloju et al., 2021).

Antioxidant Properties

The investigation of antioxidant properties in new compounds is crucial for developing therapies against oxidative stress-related diseases. Studies on coordination complexes constructed from pyrazole-acetamide derivatives, for instance, shed light on their potential antioxidant activity, which could be leveraged in pharmaceuticals to mitigate oxidative damage (Chkirate et al., 2019).

Anti-Inflammatory Activity

Research into the anti-inflammatory activity of new compounds is vital for discovering new drugs to treat inflammatory conditions. The synthesis of derivatives and their evaluation for anti-inflammatory activity represent an ongoing effort to expand the arsenal against inflammation (Sunder & Maleraju, 2013).

Molecular Probes and Pharmacological Studies

The development of molecular probes based on heterocyclic compounds for receptor studies is an area of significant interest. These probes can help in understanding receptor-ligand interactions, signaling pathways, and the molecular basis of diseases. Research on molecular probes for the A2A adenosine receptor exemplifies this application, showcasing how these compounds can aid in studying specific receptors' roles in physiological and pathological processes (Kumar et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUSJLEHHNNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.